(1S)-6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide
Overview
Description
This usually involves the IUPAC name, other names (if any), and the class of compounds it belongs to. The structure and molecular formula are also part of the description.
Synthesis Analysis
This involves the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield.Molecular Structure Analysis
This involves the study of the compound’s structure using techniques like X-ray crystallography, NMR spectroscopy, etc.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, its reactivity, and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like acidity, basicity, reactivity, etc.).Scientific Research Applications
Potential Treatment for Human Papillomavirus Infections
- Efficient Asymmetric Synthesis: An efficient asymmetric synthesis of a compound structurally related to (1S)-6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide has been developed for potential treatment of human papillomavirus infections. This synthesis involves asymmetric reductive amination and has shown high stereoselectivity (Boggs et al., 2007).
SIRT1 and SIRT2 Inhibition
- Oxadiazole-Carbonylaminothioureas: A series of compounds, including (1S)-6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide, were synthesized and studied as inhibitors of human sirtuin type proteins SIRT1 and SIRT2 (Huhtiniemi et al., 2008).
Antitumor Activity
- Synthesis of Hetero Annulated Isoxazolo-, Pyrido- and Pyrimido Carbazoles: A study explored the synthesis of novel hetero annulated carbazoles and their in vitro antitumor activity. Among these, a pyrimido carbazole derivative showed promising therapeutic potential against cancer cell proliferation (Murali et al., 2017).
Cannabinoid Receptors Agonists
- N-Methyl-3-(Tetrahydro-2H-Pyran-4-Yl)-2,3,4,9-Tetrahydro-1H-Carbazole-6-Carboxamides: This research presents a novel class of cannabinoid receptors agonists with low CNS penetration, highlighting the potential for developing analgesic drugs with reduced side effects (Wei et al., 2012).
Electrochemical and Computational Studies
- Inhibitors of Mild Steel Corrosion: A study on carbazole derivatives, including 2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid, as anticorrosion agents for mild steel in both abiotic and biotic environments was conducted. These compounds formed protective films on mild steel surfaces, suggesting their potential in corrosion inhibition applications (Nwankwo et al., 2018).
Luminescence Analysis
- Analysis of Anti-Inflammatory Agents: The luminescence properties of several anti-inflammatory agents, including derivatives of 6-chloro-1,2,3,4-tetrahydrocarbazole, were studied. This research has implications for the development of analytical methods in pharmaceutical analysis (Strojny & de Silva, 1975)
Safety And Hazards
This involves studying the compound’s toxicity, environmental impact, handling precautions, etc.
Future Directions
This involves potential future research directions, like new synthetic methods, applications, etc.
For a specific compound, you might want to look for review articles or book chapters about the compound. These usually provide a comprehensive overview of what is known about the compound. If the compound is not widely studied, you might need to look at primary research articles. Remember to evaluate the reliability of your sources and to cite them appropriately in your work.
properties
IUPAC Name |
(1S)-6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c14-7-4-5-11-10(6-7)8-2-1-3-9(13(15)17)12(8)16-11/h4-6,9,16H,1-3H2,(H2,15,17)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZYTVDVLBBXDL-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C2=C(C1)C3=C(N2)C=CC(=C3)Cl)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide | |
CAS RN |
848193-68-0 | |
Record name | Selisistat, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848193680 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SELISISTAT, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MUD9R3TJV3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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